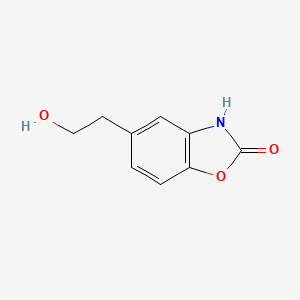

5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one

Description

Significance of Heterocyclic Compounds in Modern Chemical Sciences

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. Their ubiquity in nature is exemplified by their presence in essential biomolecules such as DNA, RNA, chlorophyll, and hemoglobin. This natural prevalence has inspired chemists to explore their vast potential.

In the realm of medicinal chemistry, heterocyclic compounds are indispensable. A significant proportion of pharmaceuticals owe their therapeutic effects to the presence of a heterocyclic core. This is due to the unique electronic and steric properties conferred by the heteroatoms (commonly nitrogen, oxygen, or sulfur), which influence the molecule's reactivity, solubility, and ability to interact with biological targets. Beyond medicine, heterocyclic compounds find critical applications in agrochemicals, veterinary products, dyes, and materials science, underscoring their broad impact.

Overview of the Benzoxazolone Nucleus as a Privileged Scaffold in Research

Within the vast family of heterocyclic compounds, the 2(3H)-benzoxazolone nucleus holds a distinguished position, often referred to as a "privileged scaffold". This term is reserved for molecular frameworks that can bind to multiple, unrelated biological targets with high affinity, making them fertile ground for the discovery of novel bioactive agents. The benzoxazolone scaffold's privileged status stems from its remarkable versatility and its presence in a wide array of compounds exhibiting diverse pharmacological activities.

The inherent physicochemical properties of the benzoxazolone core, including its weakly acidic nature and the presence of both lipophilic (the benzene (B151609) ring) and hydrophilic (the oxazolone (B7731731) ring) fragments, contribute to its favorable interactions with biological systems. Researchers have successfully synthesized and evaluated a multitude of benzoxazolone derivatives, leading to the identification of compounds with potential applications as:

Anticancer agents

Analgesics and anti-inflammatory drugs

Neuroprotective agents

Antimicrobial and antifungal agents

Insecticides

This broad spectrum of activity has cemented the benzoxazolone nucleus as a cornerstone in the design and development of new therapeutic agents.

Structural Resemblance to Endogenous Biomolecules and Implications for Biological Interaction

A key factor contributing to the biological activity of benzoxazolone derivatives is their structural similarity to naturally occurring biomolecules. The benzoxazolone scaffold can act as a bioisosteric surrogate for moieties like phenol (B47542) and catechol, which are susceptible to metabolic degradation. Bioisosterism, the principle of replacing a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to enhance a compound's pharmacokinetic profile.

The structural analogy of benzoxazolone derivatives to endogenous molecules such as nucleic acid bases (e.g., adenine (B156593) and guanine) is also thought to facilitate their interaction with biopolymers within living systems. This mimicry allows them to engage with biological targets like enzymes and receptors, modulating their function and leading to a therapeutic effect. For instance, some benzoxazolone derivatives have shown affinity for circadian clock proteins, structurally resembling melatonin (B1676174) and indomethacin (B1671933), suggesting potential applications in pain modulation and chronotherapeutics. researchgate.net

Contextualizing 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one within the Broader Scope of Benzoxazolone Research

The specific compound, this compound, is a derivative of the core benzoxazolone structure. Its defining feature is the presence of a 2-hydroxyethyl group attached to the 5-position of the benzene ring. This substituent introduces a hydroxyl group, which can potentially participate in hydrogen bonding, a crucial interaction in molecular recognition by biological targets.

A comprehensive review of the current academic literature reveals a significant body of research on the benzoxazolone scaffold and its various derivatives. However, specific and detailed research findings focusing solely on this compound are notably scarce. While numerous studies explore modifications at different positions of the benzoxazolone ring to modulate biological activity, this particular compound does not appear to have been the subject of extensive investigation in the available scientific publications.

Therefore, its properties and potential biological activities can only be inferred from the broader understanding of the benzoxazolone class. The presence of the 2-hydroxyethyl group could influence its solubility and interaction with specific biological targets, potentially leading to unique pharmacological properties. However, without dedicated research, its specific synthesis, characterization, and biological evaluation remain an open area for future scientific inquiry. The exploration of such derivatives is a logical progression in the field, building upon the well-established importance of the benzoxazolone privileged scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

5-(2-hydroxyethyl)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C9H9NO3/c11-4-3-6-1-2-8-7(5-6)10-9(12)13-8/h1-2,5,11H,3-4H2,(H,10,12) |

InChI Key |

VRVGQWOSOQKONU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CCO)NC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Benzoxazolones

Established Synthetic Routes to the 2(3H)-Benzoxazolone Core Structure

The formation of the bicyclic benzoxazolone core is a well-documented process, with several reliable methods established over decades of research.

The most traditional and widely used method for constructing the 2(3H)-benzoxazolone core involves the cyclization of o-aminophenol with a suitable one-carbon carbonyl equivalent. Common reagents for this transformation include the highly reactive and toxic phosgene (COCl₂) and its safer alternatives like chloroformates and urea. neu.edu.trmdpi.com

The reaction with urea, for instance, involves heating o-aminophenol with excess urea, often in an aqueous acidic medium or under reflux conditions, to induce cyclization. neu.edu.trgoogle.com This method is advantageous due to the low cost and relative safety of urea. Another approach utilizes ethyl chloroformate, which reacts with o-aminophenol to form an intermediate that subsequently cyclizes to the benzoxazolone ring. prepchem.com

| Carbonyl Source | Reagent | Conditions | Notes |

| Phosgene | COCl₂ | Benzene (B151609) | High reactivity, but highly toxic. neu.edu.tr |

| Urea | H₂NCONH₂ | Reflux, 160°C or Aqueous Acid | Cost-effective and safer alternative. neu.edu.trgoogle.com |

| Chloroformate | ClCOOR | Base | A common and effective phosgene substitute. prepchem.com |

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental profile of benzoxazolone synthesis. Iron catalysts, such as FeCl₃·6H₂O, have been successfully employed for the oxidative cyclocarbonylation of 2-aminophenol. mdpi.com This method proceeds under relatively mild conditions (100–120 °C) and is believed to involve in situ-formed carbon dioxide as the carbonyl source. mdpi.com

Lewis acids and Brønsted acids have also been shown to catalyze the formation of related benzoxazole (B165842) structures, indicating their potential applicability in benzoxazolone synthesis. nih.govorganic-chemistry.org For example, the cyclization of o-aminophenols has been achieved using catalysts like BF₃·Et₂O. nih.gov These catalytic methods often offer advantages such as lower reaction temperatures, shorter reaction times, and higher yields compared to traditional stoichiometric approaches.

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes to benzoxazolones. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One prominent green strategy is the use of recyclable, solid carbonyl sources, such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which serves as a stable and easy-to-handle alternative to phosgene. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times. For example, the synthesis of the benzoxazolone core from o-aminophenol has been achieved in as little as 30 minutes using microwave irradiation. mdpi.com Furthermore, protocols utilizing water as a solvent and employing reusable catalysts, such as magnetically separable nanoparticles, underscore the trend towards more eco-friendly synthetic processes. nih.govrsc.orgckthakurcollege.net

| Green Approach | Key Feature | Example Condition | Benefit |

| Solid Carbonyl Source | Use of a stable, recyclable phosgene alternative. | 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one. | Avoids toxic gas, allows for reagent recycling. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | 600W microwave, 120°C, 30 min. | Drastically reduced reaction times. mdpi.com |

| Aqueous Media | Using water as a green solvent. | Cyclization with TMTD in water. | Environmentally benign, reduces organic solvent waste. rsc.org |

| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused. | Magnetically separable Ag@Fe₂O₃ core-shell nanoparticles. | Reduces catalyst waste and cost. nih.govckthakurcollege.net |

Targeted Synthesis of 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one and Related Hydroxyethyl Derivatives

While the synthesis of the core structure is well-established, the introduction of specific substituents, such as the 2-hydroxyethyl group at the 5-position, requires targeted strategies.

Direct functionalization of the benzoxazolone benzene ring is governed by the principles of electrophilic aromatic substitution. The existing heterocyclic portion of the molecule influences the position of incoming electrophiles. However, building the desired functionality from a pre-substituted precursor is often a more controlled and common approach.

A plausible synthetic route to this compound could involve a multi-step sequence starting from a benzoxazolone bearing a suitable functional group at the 5-position. For instance, a 5-aminobenzoxazolone could serve as a versatile intermediate. nih.gov Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a 5-halo-benzoxazolone derivative provide a powerful method for introducing carbon-based substituents. acs.org

Another viable strategy involves the Friedel-Crafts acylation to introduce a keto group, which can then be further manipulated. For example, acylation of 2(3H)-benzoxazolone is known to be regioselective, though it often favors the 6-position. researchgate.net Achieving 5-substitution may require specific directing groups or starting from a precursor where the 6-position is blocked. Once a 5-acetyl group is in place, it could be reduced and homologated to the desired 2-hydroxyethyl side chain.

The nitrogen atom at the 3-position of the benzoxazolone ring is a common site for derivatization. The acidic nature of the N-H proton (pKa ≈ 8.7) allows for facile deprotonation with a suitable base, followed by reaction with an electrophile. neu.edu.tr

Base-catalyzed N-alkylation is a straightforward method to introduce various alkyl groups. neu.edu.tr This reaction typically involves treating the benzoxazolone with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent, followed by the addition of an alkyl halide. This approach is widely used to modify the properties of the core scaffold. Other N-substitution reactions include N-acylation and Mannich reactions, which introduce acyl and aminomethyl groups, respectively, at the 3-position. neu.edu.tr These derivatization techniques are crucial for modulating the biological activity and physicochemical properties of the final compound.

Multi-component and Condensation Reactions in Derivative Synthesis

The synthesis of the benzoxazolone core and its derivatives frequently relies on condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule, such as water. A primary and well-established method is the cyclization of ortho-aminophenols with various carbonyl-containing reagents. nih.govumn.edu This approach is versatile, allowing for the introduction of various substituents onto the benzoxazolone ring system.

Common carbonyl sources include urea, phosgene, and other carbonic acid derivatives. mdpi.com For instance, the reaction of o-aminophenol with urea is a standard method for producing the parent 2-benzoxazolone. mdpi.com Similarly, condensation with aldehydes, catalyzed by Brønsted or Lewis acids, is a widely used method for preparing 2-substituted benzoxazoles, which can be precursors or structurally related to benzoxazolones. nih.govacs.org A plausible mechanism for such reactions involves the initial activation of the aldehyde's carbonyl group by the catalyst, followed by a nucleophilic attack from the 2-aminophenol to form an imine intermediate. nih.gov Subsequent intramolecular cyclization and oxidation yield the final benzoxazole product. nih.gov These condensation-aromatization reactions are attractive due to their efficiency and the frequent generation of water as the sole byproduct. nih.gov

The table below summarizes various condensation strategies for the synthesis of benzoxazolone and related benzoxazole scaffolds.

| Reactants | Carbonyl Source/Reagent | Catalyst | Key Features |

| o-Aminophenol | Urea | Heat | Standard, direct synthesis of 2-benzoxazolone. mdpi.com |

| o-Aminophenol | Phosgene Derivatives | Base | Highly reactive, efficient cyclization. mdpi.com |

| o-Aminophenol | Aldehydes | Brønsted or Lewis Acids | Forms 2-substituted benzoxazoles via condensation-aromatization. nih.govacs.org |

| Tertiary Amides, 2-Aminophenols | Triflic Anhydride (Tf₂O) | 2-Fluoropyridine | Cascade reaction involving activation, addition, cyclization, and elimination. nih.gov |

Mechanistic Investigations of Benzoxazolone Formation and Derivatization Reactions

Understanding the reaction mechanisms underlying benzoxazolone synthesis is crucial for optimizing reaction conditions and designing novel synthetic routes. Key areas of investigation include the role of catalysts, the sequence of bond-forming events, and the potential for molecular rearrangements.

Exploration of Lewis Acid Catalysis Mechanisms

Lewis acids play a significant role in accelerating the synthesis of benzoxazoles and related heterocycles. nih.gov Their primary function is to activate an electrophilic reaction partner, typically a carbonyl compound, rendering it more susceptible to nucleophilic attack. nih.gov In the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde. nih.gov This activation facilitates the attack by the amino group of 2-aminophenol. nih.gov

The use of specific Lewis acids, such as zinc chloride (ZnCl₂), has been shown to influence various steps in catalytic cycles, including C-H activation and reductive elimination in related heterocyclic syntheses. researchgate.net For benzoxazole formation, catalysts like imidazolium chlorozincate(II) ionic liquid have been developed, demonstrating high efficiency under mild, solvent-free conditions. nih.gov The catalytic cycle with such a catalyst is believed to proceed through the formation of an imine, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring. nih.gov

Analysis of Nucleophilic Addition and Cyclization Pathways

The formation of the benzoxazolone ring is fundamentally a process of intramolecular cyclization driven by nucleophilic addition. nih.gov The general pathway involves two key steps: an initial intermolecular nucleophilic attack, followed by an intramolecular cyclization that forms the heterocyclic ring. quimicaorganica.orgmasterorganicchemistry.com

In a typical synthesis starting from an o-aminophenol, the nitrogen atom of the amino group often acts as the initial nucleophile, attacking an external electrophile (e.g., a carbonyl carbon). nih.gov This forms an intermediate which then undergoes intramolecular cyclization. In this second step, the hydroxyl group's oxygen atom acts as a nucleophile, attacking a suitable electrophilic center (such as an imine or amide carbon) to close the ring. nih.govnih.gov This nucleophilic addition to the carbonyl group changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of a leaving group or a molecule like water re-establishes aromaticity or forms the stable five-membered ring. nih.govmasterorganicchemistry.com

The sequence can be summarized as:

Activation of Electrophile: A carbonyl group or similar electrophile is activated, often by a catalyst. nih.gov

Intermolecular Nucleophilic Addition: The amino group of o-aminophenol attacks the activated electrophile. nih.gov

Intermediate Formation: An open-chain intermediate, such as an imine or amide, is formed. nih.gov

Intramolecular Cyclization: The hydroxyl group attacks an internal electrophilic center, leading to ring closure. nih.gov

Final Step: Elimination or oxidation yields the final benzoxazolone or benzoxazole product. nih.gov

Studies on Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions provide alternative and often powerful pathways for constructing complex molecular architectures from simpler precursors. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr), has been effectively utilized in the synthesis of benzoxazole-related structures. nih.govacs.org This reaction involves the migration of an aryl group from a heteroatom to a neighboring nucleophilic center. manchester.ac.uk

A synthetic approach to N-substituted 2-aminobenzoxazoles employs the Smiles rearrangement starting from a benzoxazole-2-thiol. nih.govacs.org The proposed mechanism begins with the S-alkylation of the thiol. This is followed by the key Smiles rearrangement step, where the nitrogen atom of the newly introduced side chain performs a nucleophilic attack on the C2 carbon of the benzoxazole ring. This forms a spiro intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis lead to the final N-substituted 2-aminobenzoxazolone derivative. nih.govacs.org This strategy enables the functionalization of the heteroaromatic ring under relatively mild and economical conditions. nih.govacs.org

The table below highlights key studies involving the Smiles rearrangement for the synthesis of benzoxazole-related heterocycles.

| Starting Material | Key Transformation | Product Class | Reference |

| Benzoxazole-2-thiol | Activation and Smiles Rearrangement | N-substituted 2-Aminobenzoxazoles | nih.govacs.org |

| 2-Chlorophenol | Reaction with 2-chloroacetamide followed by Smiles Rearrangement | 2H-1,4-Benzoxazin-3(4H)-ones | researchgate.net |

| Phenols | One-pot conversion with 2-chloroacetamide | Anilines (via Smiles Rearrangement) | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one, distinct signals corresponding to each type of proton are expected. The protons of the ethyl group would appear as two triplets. The methylene group attached to the aromatic ring is expected to resonate at a specific chemical shift, as is the methylene group adjacent to the hydroxyl group. The aromatic protons on the benzoxazolone ring system would exhibit characteristic splitting patterns and chemical shifts influenced by the substituents. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The NH proton of the benzoxazolone ring also gives a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the two carbons of the ethyl side chain, the aromatic carbons, and the carbonyl carbon of the benzoxazolone ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The carbons of the benzene (B151609) ring would show distinct signals based on their position relative to the substituents.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of related benzoxazolone structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 109 - 124 |

| -CH₂-Ar | ~2.8 (triplet) | ~35 |

| -CH₂-OH | ~3.8 (triplet) | ~60 |

| -OH | Variable (broad singlet) | - |

| N-H | ~10-11 (broad singlet) | - |

| C=O | - | ~155 |

| Aromatic C-O | - | ~142 |

| Aromatic C-N | - | ~131 |

| Aromatic C-C | - | 110 - 130 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the lactam in the benzoxazolone ring is also expected in a similar region, often appearing as a sharp to broad peak around 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the cyclic carbamate (lactone) is a strong and characteristic absorption, typically observed in the range of 1750-1770 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The C-O stretching of the alcohol and the ether linkage in the ring, as well as C-N stretching, will give rise to bands in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| N-H (Lactam) | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (Lactam) | Stretching, strong | 1750 - 1770 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol/Ether) | Stretching | 1050 - 1300 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer insights into the compound's structure. Common fragmentation pathways for this molecule could include the loss of the hydroxyethyl side chain, cleavage of the ethyl group, and fragmentation of the benzoxazolone ring itself. For instance, a prominent fragment might correspond to the benzoxazolone core after the loss of the C₂H₄OH group. Another likely fragmentation would be the loss of a water molecule from the molecular ion.

The table below outlines the predicted significant ions in the mass spectrum of this compound.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 179 | Molecular Ion |

| [M - H₂O]⁺ | 161 | Loss of a water molecule |

| [M - CH₂OH]⁺ | 148 | Cleavage of the terminal CH₂OH group |

| [M - C₂H₄OH]⁺ | 134 | Loss of the entire hydroxyethyl side chain |

| [C₇H₅NO₂]⁺ | 135 | Benzoxazolone cation radical (from cleavage) |

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

The following table lists the type of information that would be obtained from a single-crystal X-ray diffraction analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | Information about the conformation of flexible parts of the molecule, like the side chain. |

| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds, revealing the packing arrangement. |

Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For this compound, a suitable mobile phase would likely be a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The compound's polarity, due to the hydroxyl and lactam groups, would result in a specific retention factor (Rf) value. The presence of a single spot under UV visualization would suggest a high degree of purity.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel is a common stationary phase for this type of polar compound. The elution would typically be carried out using a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity to effectively separate the desired product from any impurities or starting materials.

The table below provides a summary of the application of these chromatographic techniques.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Silica gel GF₂₅₄ | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity check |

| Column Chromatography | Silica gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Purification and isolation of the compound |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these theoretical explorations, offering insights into molecular geometry, vibrational frequencies, and electronic transitions.

Applications of Density Functional Theory (DFT)

Utilization of Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method, a fundamental ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. gatech.eduwikipedia.org It serves as a foundational method in computational chemistry, providing a qualitative understanding of molecular orbitals and electronic structure. fsu.edu Although often less accurate than DFT for certain properties due to the neglect of electron correlation, HF is a crucial starting point for more advanced computational methods. gatech.edu In the context of benzoxazole (B165842) derivatives, HF calculations could be used to determine the ground state electronic energy and molecular orbitals of 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one, offering initial insights into its electronic landscape.

Analysis of Molecular Geometry, Conformations, and Vibrational Properties

Theoretical calculations are pivotal in determining the three-dimensional arrangement of atoms in a molecule and predicting its vibrational spectra. Both DFT and HF methods can be used to optimize the molecular geometry of this compound to its lowest energy conformation. Subsequent frequency calculations can then predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific molecular motions, such as stretching and bending of bonds. For example, theoretical investigations on other heterocyclic compounds have successfully correlated calculated vibrational frequencies with experimental spectra, aiding in the structural characterization of the molecules.

Theoretical Elucidation of Excited State Proton Transfer Mechanisms

Excited state intramolecular proton transfer (ESIPT) is a photophysical process observed in many benzoxazole derivatives containing a hydroxyl group. acs.org This process involves the transfer of a proton in the excited state, leading to a tautomeric form with distinct fluorescence properties. Time-dependent DFT (TD-DFT) is a common theoretical tool used to investigate ESIPT mechanisms. acs.org These calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers and intermediates involved in the proton transfer process. acs.org For this compound, with its hydroxyl-ethyl substituent, theoretical studies could determine the feasibility and dynamics of ESIPT, providing insights into its potential fluorescence properties. Studies on similar molecules have shown that the presence and nature of substituents can significantly influence the ESIPT process. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are particularly valuable in drug discovery and materials science.

Molecular Docking for Investigating Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. f1000research.comunirioja.esnih.gov This method is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov In the case of this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. The process involves generating a three-dimensional model of the compound and "docking" it into the active site of a target protein. f1000research.com The binding affinity and interaction modes are then scored to predict the strength and nature of the interaction. f1000research.com Although no specific molecular docking studies for this compound have been reported, the broader class of benzoxazole derivatives has been investigated for their potential as anticancer agents through docking studies with targets like protein kinases.

Molecular Dynamics Simulations for Conformational Flexibility and Complex Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. ethz.chnih.gov By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its flexibility and the stability of its complexes with biological targets. mtak.humdpi.com

For this compound, the primary source of conformational flexibility lies in the 2-hydroxyethyl side chain attached to the benzoxazolone core. The rotation around the single bonds (C-C and C-O) of this side chain allows the molecule to adopt various conformations. MD simulations can explore these rotational degrees of freedom, identifying low-energy, stable conformations that are likely to be biologically relevant.

When bound to a biological target, such as a protein receptor, the stability of the resulting complex is paramount for its biological activity. MD simulations can assess this stability by monitoring key parameters over the simulation time.

Key Parameters in MD Simulations for Complex Stability:

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose). | A low and stable RMSD value over time suggests the complex is in a stable equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule and its binding partner. Lower fluctuations in the binding site indicate stable interactions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target. | Persistent hydrogen bonds throughout the simulation indicate strong and stable interactions. |

Simulations of the this compound-protein complex would likely show that while the benzoxazolone core remains relatively rigid and fixed in the binding pocket, the hydroxyethyl tail may exhibit greater flexibility, allowing it to form transient or stable interactions with nearby amino acid residues. mdpi.com This flexibility can be crucial for optimizing binding affinity and achieving biological effect.

Pharmacophore Modeling and Mapping for Activity Prediction

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dovepress.comdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a target receptor.

For a class of compounds like benzoxazoles, pharmacophore models can be generated based on the structures of known active molecules. nih.gov In a study on benzoxazole derivatives evaluated for anticancer activity, two distinct pharmacophore models were generated to differentiate between activity on cancerous (HeLa) and non-cancerous (L929) cell lines. nih.gov This approach helps in identifying features responsible for selective cytotoxicity.

The common pharmacophoric features identified in such models typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., the carbonyl oxygen and the hydroxyl oxygen in this compound).

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., the N-H group and the hydroxyl group in the target compound).

Aromatic Rings (AR): Hydrophobic and electron-rich regions capable of pi-pi stacking or hydrophobic interactions (e.g., the benzene (B151609) ring of the benzoxazolone core).

Hydrophobic Features (HY): Non-polar groups that interact favorably with hydrophobic pockets in the receptor.

Hypothetical Pharmacophore Features for Benzoxazole Derivatives:

| Pharmacophoric Feature | Potential Corresponding Group in this compound | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | C=O (carbonyl) oxygen, -OH oxygen | Electrostatic |

| Hydrogen Bond Donor (HBD) | N-H of the oxazolone (B7731731) ring, -OH hydrogen | Electrostatic |

| Aromatic Ring (AR) | Fused benzene ring | Pi-pi stacking, Hydrophobic |

By generating and validating such models, researchers can predict the activity of new, untested compounds. pharmacophorejournal.comnih.gov A molecule like this compound would be mapped against the pharmacophore model. If it successfully fits the key features in the correct spatial arrangement, it is predicted to be active. This technique is widely used for virtual screening of large chemical databases to identify novel hit compounds. dovepress.com

Prediction of Binding Affinities via Computational Methods (e.g., MM/PBSA)

Predicting the binding affinity between a ligand and its target is a primary goal of computational chemistry in drug discovery. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular and effective technique for estimating the free energy of binding. nih.govlu.se This method combines molecular mechanics energy calculations with continuum solvation models to approximate the binding affinity. researchgate.net

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each of these terms is further broken down into several components:

Components of the MM/PBSA Binding Free Energy Calculation:

| Energy Component | Description |

|---|---|

| ΔE_MM (Molecular Mechanics Energy) | Represents the gas-phase energy from bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions. Calculated using a force field. lu.se |

| ΔG_solv (Solvation Free Energy) | The energy change associated with transferring the molecules from a vacuum to the solvent. It is divided into polar and non-polar contributions. nih.gov |

| - TΔS (Entropic Contribution) | Represents the change in conformational entropy upon binding. This term is computationally expensive and often omitted in relative binding energy calculations. researchgate.net |

The polar part of the solvation energy is typically calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is estimated from the solvent-accessible surface area (SASA). nih.gov

While MM/PBSA is more computationally demanding than simple docking scores, it generally provides a more accurate prediction of binding affinities. researchgate.net However, the accuracy of MM/PBSA can be influenced by several factors, including the choice of force field, the interior dielectric constant, and the extent of sampling from MD simulations. nih.govrsc.org For this compound, MM/PBSA calculations could be used to compare its binding affinity to a specific target against a series of related analogues, thereby guiding the selection of the most promising candidates for further development.

Based on a thorough review of the available research, it is not possible to provide a detailed article on the specific biological activities of the chemical compound “this compound” as per the requested outline.

The scientific literature accessible through the conducted searches contains extensive information on the broader class of benzoxazole and benzoxazolone derivatives. nih.govresearchgate.netnih.govnajah.edu This research highlights their potential as antimicrobial, antineoplastic, and cytotoxic agents. nih.govresearchgate.netnih.govnajah.edu Studies have investigated various derivatives for their efficacy against bacterial and fungal strains, cytotoxicity in different cancer cell lines, ability to induce apoptosis, and potential to inhibit enzymes relevant to tumorigenesis, such as carbonic anhydrases. nih.govesisresearch.orgresearchgate.net

However, specific experimental data focusing solely on "this compound" for each of the specified subsections—antibacterial spectrum, antifungal efficacy, cytotoxicity assessment, mechanisms of apoptosis, and enzyme inhibition—is not present in the available search results. The existing studies focus on other analogues and derivatives within the benzoxazolone family. nih.govnih.govresearchgate.netresearchgate.net

Therefore, constructing a scientifically accurate and detailed article that strictly adheres to the provided outline for "this compound" is not feasible with the current information. Fulfilling the request would require speculating or extrapolating findings from related but structurally different compounds, which would violate the instructions for accuracy and strict focus on the specified molecule.

Biological Activity Investigations in Vitro Studies

Enzyme Inhibition Studies

Investigations into the inhibitory potential of 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one against various enzymes are critical for understanding its pharmacological profile. The benzoxazolone core is a recognized scaffold in medicinal chemistry, appearing in compounds designed to target a range of enzymes. nih.govnih.govnih.govnih.gov However, specific data for the 5-(2-Hydroxy-ethyl) substituted variant is limited.

Cholinesterase Inhibitory Potential

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the therapeutic strategy for conditions like Alzheimer's disease. While various benzoxazole (B165842) and benzimidazole (B57391) derivatives have been explored as potential cholinesterase inhibitors, a review of the current scientific literature reveals no specific studies that evaluate the direct inhibitory activity of this compound against either AChE or BChE. nih.gov

Cyclooxygenase (COX) Isoform Inhibition

Cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are central to the inflammatory pathway and are the main targets of non-steroidal anti-inflammatory drugs (NSAIDs). Certain benzoxazole derivatives have been investigated for anti-inflammatory properties. nih.gov Despite this, there are currently no available research findings that specifically detail the in vitro inhibitory effects of this compound on COX-1 or COX-2 isoforms.

Reverse Transcriptase Inhibition (e.g., HIV-1 Reverse Transcriptase)

The enzyme reverse transcriptase is essential for the replication of retroviruses like HIV-1, making it a crucial target for antiviral drug development. The benzoxazole scaffold has been incorporated into molecules designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov However, specific experimental data on the inhibitory potential of this compound against HIV-1 reverse transcriptase or other reverse transcriptase enzymes has not been reported in the reviewed literature.

Investigations into Acid Ceramidase and iNOS Inhibition

Acid ceramidase (AC) is a lysosomal enzyme involved in sphingolipid metabolism, and its inhibition is being explored for cancer therapy. The benzoxazolone structure is a core component of some developed acid ceramidase inhibitors. nih.gov Similarly, inducible nitric oxide synthase (iNOS) plays a role in inflammatory processes. A thorough search of published studies indicates that the specific compound this compound has not been evaluated for its inhibitory activity against either acid ceramidase or iNOS.

Rho-kinase Inhibitory Activity

Rho-kinase (ROCK) is an enzyme involved in regulating cellular functions such as contraction and motility, and its inhibition has therapeutic potential in cardiovascular and neurological diseases. Although a wide variety of chemical structures have been investigated as Rho-kinase inhibitors, there is no available literature that reports on the specific activity of this compound as an inhibitor of this enzyme.

Neurobiological and Central Nervous System (CNS) Activity Research

The benzoxazolone ring system is present in compounds with activity in the central nervous system. For example, some derivatives have been studied for their potential as antipsychotic or antidepressant agents by targeting receptors such as dopamine (B1211576) and serotonin (B10506) transporters. nih.gov However, dedicated neurobiological or CNS activity research focusing specifically on this compound is not available in the current body of scientific literature.

In Vitro Studies on Anticonvulsant Activity

The 2(3H)-benzoxazolone scaffold is a core structure in various compounds investigated for anticonvulsant properties. Research has shown that derivatives of this chemical family exhibit significant anticonvulsant activity in preclinical models. For instance, certain 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have been evaluated for their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.gov In vitro receptor binding studies on some of these active derivatives revealed that they bind to sigma 1 receptors with nanomolar affinities, suggesting a potential mechanism for their anticonvulsant effects. nih.gov

Additionally, studies on hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone have demonstrated potent anticonvulsant activity, with some compounds being more active than the reference drug phenytoin (B1677684) in the pentylenetetrazole-induced seizure test. nih.gov

While these studies establish the potential of the broader benzoxazolone class, specific in vitro anticonvulsant studies focusing exclusively on this compound are not detailed in the currently available literature. The existing data provides a strong rationale for such specific investigations.

Table 1: Anticonvulsant Activity of Selected Benzoxazolone Derivatives

| Compound Class | Test Model | Observed Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| 2(3H)-Benzoxazolone Derivatives | Maximal Electroshock (MES) | Significant protection against induced seizures. | Binding to sigma 1 receptors. | nih.gov |

Modulation of Circadian Clock Proteins and Rhythm Regulation

Scientific literature extensively covers the molecular mechanisms of circadian rhythms, which involve a core set of clock proteins like BMAL1 and PER2. However, dedicated in vitro research detailing the specific effects of this compound on these circadian clock proteins or its role in rhythm regulation is not presently available.

Interaction with Translocator Protein (TSPO) as a Research Probe

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a significant drug target for psychiatric and neurological disorders. nih.gov The benzoxazolone structure has been a key scaffold in the design of TSPO ligands. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on novel benzoxazolone derivatives to explore their binding affinity for TSPO. nih.gov These studies indicate that substitutions at the C-5 position of the benzoxazolone ring can play an important role in receptor binding and affinity. researchgate.net For example, various derivatives have been synthesized and shown to have high TSPO binding affinity, with some being developed as potential PET imaging agents for neuroinflammation. researchgate.net

Despite the established interaction between the benzoxazolone scaffold and TSPO, specific in vitro studies detailing the binding affinity or functional interaction of this compound with TSPO are not described in the available research.

Exploration of Antidepressant-like and Neurodegenerative-related Activity

The 2(3H)-benzoxazolone chemical family has been explored for a range of central nervous system activities, including antidepressant and neuroprotective effects. mdpi.com For instance, certain bupropion (B1668061) analogues incorporating a 2-benzoxazolinone (B145934) structure have been synthesized and tested for antidepressant activity using models like the forced swimming test, with some analogues showing efficacy comparable to bupropion. semanticscholar.org

However, direct in vitro studies investigating the antidepressant-like or neurodegenerative-related activities of this compound have not been specifically reported.

Anti-Inflammatory and Analgesic Activity Investigations

The benzoxazole and specifically the 2(3H)-benzoxazolone core are recognized for their anti-inflammatory and analgesic potential. researchgate.netresearchgate.net A number of studies have synthesized and evaluated various derivatives for these properties. For example, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were found to be potent analgesic and anti-inflammatory agents, with activity comparable to or greater than aspirin (B1665792) and indomethacin (B1671933) in respective models. nih.gov Other research on different 2(3H)-benzoxazolone derivatives also demonstrated considerable anti-inflammatory and analgesic activities in animal models. nih.gov Some derivatives have also been investigated as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, showing significant in vitro activity against Interleukin-6 (IL-6). nih.gov

While the benzoxazolone scaffold is clearly linked to anti-inflammatory and analgesic effects, specific in vitro data quantifying these activities for this compound is not available in the reviewed literature.

Table 2: Anti-Inflammatory Activity of Selected Benzoxazolone Derivatives

| Compound Series | In Vitro Target/Assay | Result | Reference |

|---|---|---|---|

| Benzoxazolone derivatives | Myeloid differentiation protein 2 (MD2) Inhibition | Significant inhibition of IL-6 with IC50 values in the low micromolar range. | nih.gov |

| (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | N/A (In vivo data implies COX inhibition) | Potent activity, comparable to indomethacin. | nih.gov |

Antioxidant Activity Assessments (e.g., Inhibition of Lipid Oxidation)

Derivatives of the benzoxazolone and related benzazole structures have been evaluated for their antioxidant properties, particularly their ability to inhibit lipid peroxidation. nih.gov Lipid peroxidation is a key process in oxidative cell damage. nih.govmdpi.com Studies on a series of benzoxazolone and benzothiazolinone (B8138533) compounds determined their antioxidant activity by their ability to inhibit the oxidation of low-density lipoproteins (LDL) induced by copper sulfate (B86663) or AAPH, a radical initiator. nih.gov Phenolic derivatives within this class showed the best antioxidant activities and significantly increased cell viability in bovine aortic endothelial cells. nih.gov Furthermore, some flavonol derivatives containing a benzoxazole moiety were found to effectively inhibit membrane lipid peroxidation in tobacco leaves. nih.gov

Specific assessments of the antioxidant capacity of this compound, including its effects on inhibiting lipid oxidation, are not detailed in the currently accessible scientific literature.

Antiviral and Other Pharmacological Activity Studies

The benzoxazole scaffold is present in a number of compounds investigated for broad-spectrum antiviral activity. acs.orgresearchgate.net For example, a series of flavonol derivatives incorporating a benzoxazole ring demonstrated excellent activity against the tobacco mosaic virus (TMV). nih.gov The mechanism for the most potent of these compounds was suggested to involve strong binding to the TMV coat protein, which could interfere with virus replication and assembly. nih.gov

While the general class of benzoxazole derivatives shows promise as antiviral agents, there are no specific in vitro studies in the available literature that investigate the antiviral activity of this compound.

Anti-HIV Activity

Currently, there is no publicly available scientific literature detailing the in vitro anti-HIV activity of this compound. Research on related heterocyclic compounds, such as certain benzimidazole and imidazole (B134444) derivatives, has shown activity against the human immunodeficiency virus, but specific studies on this particular benzoxazolone derivative have not been reported.

Antileishmanial and Anthelmintic Activity

Investigations into the in vitro antileishmanial and anthelmintic properties of this compound have not been found in the existing scientific literature. While the broader class of benzoxazole derivatives has been a subject of interest in the search for new antiparasitic agents, specific data on the efficacy of this compound against Leishmania species or helminths are not available.

Melatonin (B1676174) Receptor Antagonism Studies

There is no available research data from in vitro studies to suggest or confirm that this compound acts as a melatonin receptor antagonist. The interaction of this specific compound with MT1 or MT2 receptors has not been documented in published scientific findings.

Amyloidogenesis Inhibition Research

Scientific investigation into the potential for this compound to inhibit amyloidogenesis in vitro has not been reported in the available literature. While the inhibition of amyloid beta (Aβ) fibril assembly is a key area of research for neurodegenerative diseases, studies specifically evaluating this compound's activity in this area have not been published.

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Structural Modifications on Benzoxazolone Biological Profiles

Systematic structural modification has been a key strategy in optimizing the biological activities of benzoxazolone-based compounds. Research has focused primarily on substitutions at the C-5 position of the benzene (B151609) ring and the N-3 position of the oxazolone (B7731731) ring. nih.govneu.edu.tr

The substituent at the 5-position of the benzoxazolone ring plays a pivotal role in determining the compound's biological and physicochemical properties. nih.gov The nature of this substituent can influence everything from antimicrobial potency to enzyme inhibition and receptor binding affinity.

For instance, studies on antimicrobial benzazole derivatives have shown that electron-withdrawing groups, such as nitro or chlorine, at the 5-position can enhance the antifungal activity against Candida albicans. esisresearch.org In the development of inhibitors for soluble epoxide hydrolase (sEH), it was found that an amide function could be accommodated at the 5-position, retaining inhibitory activity. nih.gov However, the introduction of a bulky heterocyclic group like a piperidine ring at this position led to a significant decrease in aqueous solubility, highlighting the impact of this position on drug-like properties. nih.gov

While specific SAR data for the 5-(2-hydroxyethyl) moiety is not extensively detailed in the reviewed literature, the presence of the hydroxyl group offers a hydrogen bond donor and acceptor, which could influence solubility and interactions with biological targets. The ethyl linker provides conformational flexibility. This functional group also presents a convenient handle for further chemical derivatization to explore extended SAR.

Table 1: Effect of 5-Position Substituents on Benzoxazolone Activity

| 5-Position Substituent | Target/Activity | Observed Effect | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -NO2, -Cl) | Antifungal (C. albicans) | Increased potency | esisresearch.org |

| Nitro (-NO2), Fluoro (-F) | Clock Protein Binding | Elevated binding affinity compared to reference molecules | researchgate.net |

| Amide group | sEH Inhibition | Activity retained | nih.gov |

| Piperidine ring | Acid Ceramidase Inhibition | Led to low aqueous solubility | nih.gov |

For example, the synthesis of novel Mannich bases derived from modifications at the N-3 position of 2(3H)-benzoxazolone resulted in compounds with cytotoxic effects against breast cancer cell lines. neu.edu.trwjarr.com In another study, the introduction of a benzoylmethyl group at the N-3 position of certain 6-substituted benzoxazolones yielded compounds with significant analgesic properties. nih.gov These findings underscore the importance of the N-3 position as a critical determinant for the biological action of benzoxazolone derivatives. The ability to introduce diverse substituents at this site provides a powerful tool for fine-tuning therapeutic activity. neu.edu.tr

The bioactivity of benzoxazolone derivatives is highly dependent on the presence and arrangement of specific functional groups. The benzoxazolone nucleus itself contains both lipophilic (benzene ring) and hydrophilic (oxazolone ring) fragments, providing a versatile scaffold. nih.govresearchgate.net

Key functional groups and their roles include:

Carbonyl Group: The carbonyl group of the benzoxazolone core is often crucial for interaction with biological targets. In studies of caspase-3 inhibitors, this carbonyl was found to be significant in forming hydrogen bonds with the critical ARG207 residue in the enzyme's active site. wjarr.com

Amide/Urea Moiety: In the context of sEH inhibitors, an amide or urea group attached to the benzoxazolone scaffold acts as a primary pharmacophore. The carbonyl oxygen of this group forms essential hydrogen bonds with tyrosine residues (Tyr381 and Tyr465) in the catalytic pocket of the enzyme. nih.gov

Electron-Withdrawing Groups: As mentioned, groups like nitro (-NO2) and halogens (-Cl, -F) on the aromatic ring can significantly enhance potency. esisresearch.org For instance, 5-nitro-2-benzoxazolone and 5-fluoro-2-benzoxazolone showed high binding affinities for clock proteins. researchgate.net

Correlation Between Molecular Features and Specific Biological Activity Modulation

A clear correlation exists between the distinct molecular features of benzoxazolone derivatives and their ability to modulate specific biological targets. Molecular modeling and structural analysis have been instrumental in understanding these relationships.

For ligands targeting serotonin (B10506) receptors (5-HT7 and 5-HT1A), subtle changes to the core structure had significant effects. Replacing the benzoxazolone nucleus with a benzothiazolone ring generally resulted in higher binding affinities. nih.gov Furthermore, the length of the alkyl chain linking the heterocyclic core to an arylpiperazine moiety was critical, with linkers of six or seven carbons yielding compounds with subnanomolar affinity for the 5-HT1A receptor. nih.gov

In the development of sEH inhibitors, a design strategy merging a primary pharmacophore (urea or amide) with the benzoxazolone core as a secondary pharmacophore proved successful. nih.gov The inhibitory potential was strongly dependent on the substitution pattern of a benzyl group attached to the urea functionality. A 2-OCF3 substitution on the benzyl group produced the most potent compound with an IC50 of 0.39 nM. nih.gov This demonstrates a strong correlation between the spatial arrangement of substituents and the modulation of enzyme activity.

Elucidation of Mechanistic Pathways for Compound-Target Interactions

Mechanistic studies have provided detailed insights into how benzoxazolone derivatives interact with their biological targets at a molecular level. These investigations often combine biochemical assays with computational modeling and X-ray crystallography.

For sEH inhibitors, molecular docking studies revealed the precise binding mode. The benzoxazolone ring itself binds near the active site, where it establishes stable π–π stacking interactions with a tryptophan residue (Trp336). nih.gov Additionally, the NH group of the benzoxazolone ring forms a hydrogen bond with the amide oxygen of a nearby glutamine residue (Gln384), further stabilizing the complex. nih.gov

In the case of caspase-3 inhibition, molecular docking predicted that the carbonyl group of the benzoxazolone core is essential for forming hydrogen bonds with ARG207, an amino acid residue known to be crucial for the enzyme's catalytic activity. wjarr.com The presence of a chlorine substituent at the 5-position of the benzoxazolone ring was found to create a hydrophobic pocket, suggesting that further modifications with hydrophobic groups could enhance binding. wjarr.com These studies not only explain the observed SAR but also provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.

Emerging Research Directions and Non Therapeutic Applications

Applications in Materials Science (e.g., Optical Brightening Agents)

The benzoxazole (B165842) moiety is a well-known fluorophore that forms the core of many optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). These agents function by absorbing light in the ultraviolet spectrum (typically 340-370 nm) and re-emitting it in the blue portion of the visible spectrum (around 420-470 nm) wikipedia.org. This process of fluorescence counteracts the natural yellow cast of polymers and fabrics, resulting in a whiter and brighter appearance wikipedia.org.

Commercially significant optical brighteners often incorporate benzoxazole rings linked to stilbene or thiophene cores, such as 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene specialchem.com. These structures exhibit high chemical stability, heat resistance, and strong fluorescence, making them suitable for incorporation into plastics like PVC, polyethylene, and polypropylene, as well as in coatings and inks specialchem.comechemi.com.

While the benzoxazole scaffold is integral to this class of materials, specific documented applications of 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one as an optical brightener are not prevalent in current literature. However, the presence of the core benzoxazolone structure suggests inherent fluorescent properties. The hydroxyethyl group introduces a polar functional group that could be leveraged to modify its solubility or to graft it onto polymer backbones, potentially creating materials with intrinsic optical brightening effects. Further research is required to characterize its fluorescence quantum yield and stability to determine its viability for such applications in materials science.

Development as Chemical Probes and Research Tools for Biological Systems

Fluorescent chemical probes are indispensable tools in chemical biology for visualizing and tracking biological molecules and processes in living systems nih.gov. An effective probe must exhibit a selective response to a specific analyte, often through a "turn-on" or ratiometric change in its fluorescence signal nih.govnih.gov. The design of such probes often involves linking a fluorescent scaffold to a reactive trigger that selectively interacts with the target analyte, such as hydrogen peroxide or nitric oxide nih.govnih.gov.

The benzoxazolone ring system, being fluorescent, is a candidate for development into such research tools. The this compound molecule possesses key features for this purpose. Its core structure provides the necessary fluorescence, while the primary alcohol of the hydroxyethyl group offers a convenient site for chemical modification. This hydroxyl group can be functionalized to attach specific recognition moieties or reactive groups designed to interact with biological targets. For instance, it could be derivatized with a boronic ester to create a probe for hydrogen peroxide or other reactive oxygen species nih.gov.

Although the development of this compound into a specific chemical probe has not been reported, its structure represents a promising starting point. Future work could focus on characterizing its photophysical properties and synthesizing derivatives to target specific cellular components or enzymatic activities, thereby expanding the toolkit available for biological imaging and research.

Role as Intermediates in the Synthesis of Novel Research Compounds

In medicinal chemistry, the 2(3H)-benzoxazolone core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets and serves as a versatile starting point for the synthesis of diverse bioactive compounds researchgate.net. This heterocycle is found in compounds with a broad range of therapeutic applications, including analgesic, antipsychotic, and neuroprotective agents researchgate.net.

This compound is a functionalized derivative of this privileged scaffold, making it a valuable intermediate for synthesizing novel compounds. Its structure contains several reactive sites that can be selectively modified to generate a library of new chemical entities. The primary alcohol can undergo esterification, etherification, or oxidation; the secondary amine within the lactam ring can be alkylated or acylated; and the benzene (B151609) ring is amenable to electrophilic substitution. This versatility allows chemists to systematically alter the molecule's steric and electronic properties to explore structure-activity relationships.

The utility of substituted benzoxazolones as synthetic intermediates is well-established. For example, 5-chloro-2(3H)-benzoxazolone is used as a precursor for cytotoxic and antimicrobial agents neu.edu.tr. Similarly, 5-hydroxy-3H-1,3-benzoxazol-2-one serves as a building block for further derivatization molbase.com. Following this precedent, this compound provides a platform for creating more complex molecules for biological screening.

| Reactive Site | Position | Type of Reaction | Potential Products |

|---|---|---|---|

| Hydroxyl (-OH) | Side Chain | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehyde/Carboxylic Acid |

| Amine (-NH-) | Heterocycle | N-Alkylation, N-Acylation | N-Substituted Benzoxazolones |

| Aromatic Ring | Benzene | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Acylated Derivatives |

Future Prospects and Unexplored Avenues in Chemical Biology and Medicinal Chemistry Research

The full potential of this compound remains largely unexplored, presenting numerous opportunities for future research in chemical biology and medicinal chemistry. Given that the benzoxazolone skeleton is a privileged structure in drug discovery, a key future direction is the systematic synthesis and biological evaluation of derivatives of this compound researchgate.net.

An immediate prospect lies in leveraging the hydroxyethyl group to create compound libraries through combinatorial chemistry. By reacting the hydroxyl group with a diverse set of carboxylic acids or alkyl halides, a wide array of ester and ether derivatives can be generated. These libraries could then be screened against various biological targets, such as protein kinases, G-protein coupled receptors, or microbial enzymes, to identify novel lead compounds for drug development. The broad pharmacological activities associated with the benzoxazole class, including anticancer and antimicrobial effects, suggest that such screening efforts could be fruitful .

In the realm of chemical biology, a fundamental characterization of the photophysical properties of this compound is warranted. Understanding its absorption and emission spectra, fluorescence quantum yield, and environmental sensitivity would clarify its potential as a fluorescent probe. Subsequent synthetic efforts could focus on creating targeted probes for cellular imaging, contributing new tools for understanding complex biological systems. The lack of extensive research on this specific molecule means that its fundamental chemistry and biology are open fields for investigation, holding the promise of new discoveries in both materials and life sciences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Hydroxy-ethyl)-3H-benzoxazol-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a benzoxazole core. Key steps include:

- Hydrazine coupling : Reaction of 2-hydrazinobenzoxazole with sodium nitrite and CuCN to form intermediates (e.g., cyano-substituted derivatives) .

- Cyclization : Use of sodium azide and ammonium chloride in DMF to form tetrazole rings, followed by ethyl chloroacetate for esterification .

- Functionalization : Substituents like hydroxyethyl groups are introduced via nucleophilic substitution or condensation reactions, often requiring catalysts like sodium hydride .

- Table 1 : Summary of Reaction Conditions

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

- ¹H NMR : Confirms substituent integration (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. How is the biological activity of this compound initially assessed?

- Methodological Answer :

- In vitro assays : Screening against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods .

- Dose-response curves : Quantify IC₅₀ values for cytotoxicity or enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .

- Catalyst screening : Transition metals (e.g., CuCN) improve azide-alkyne cycloaddition efficiency .

- Scale-up strategies : Continuous flow reactors reduce side reactions in large-scale synthesis .

Q. How do structural modifications (e.g., substituents) influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with varied substituents (e.g., methoxy vs. chloro groups) using:

- Molecular docking : Predict binding affinity to targets (e.g., bacterial enzymes) .

- In vivo models : Assess pharmacokinetics (e.g., solubility enhancement via hydroxyethyl groups) .

- Table 2 : Substituent Effects on Bioactivity

| Substituent | LogP | Solubility (mg/mL) | Antibacterial Activity (IC₅₀, μM) | Reference |

|---|---|---|---|---|

| -OCH₃ | 1.2 | 0.8 | 12.5 | |

| -Cl | 2.1 | 0.3 | 8.7 |

Q. How to resolve discrepancies between computational predictions and experimental data?

- Methodological Answer :

- Theoretical validation : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects .

- Experimental replication : Vary reaction parameters (e.g., pH, temperature) to test robustness .

Q. What strategies address crystallographic challenges (e.g., twinned data)?

- Methodological Answer :

- SHELXL refinement : Use twin-law matrices and HKLF5 format for high-resolution data .

- Data merging : Employ scaling algorithms (e.g., SCALA) to handle pseudo-merohedral twinning .

Handling Data Contradictions

Q. How to interpret conflicting bioactivity results across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple assays, adjusting for variables (e.g., cell line differences) .

- Controlled replication : Standardize protocols (e.g., ATCC strains, fixed incubation times) .

Methodological Frameworks

Q. How to integrate experimental data with theoretical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.